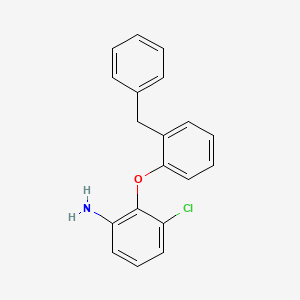
2-Chloro-N,N-diethylpropionamide
Descripción general
Descripción
2-Chloro-N,N-diethylpropionamide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar functional groups and structural motifs have been studied. For instance, 2-Chloro-N-(diethylcarbamothioyl)benzamide has been synthesized and characterized, indicating that similar methods could potentially be applied to the synthesis and analysis of 2-Chloro-N,N-diethylpropionamide .
Synthesis Analysis
The synthesis of related compounds such as 2-Chloro-N-(diethylcarbamothioyl)benzamide involves the use of elemental analysis and IR spectroscopy for characterization . Another compound, Diethyl 2-(2-chloronicotinoyl)malonate, was synthesized from 2-chloronicotinic acid through a two-step process with a total yield of 83.3% . These methods and yields provide insight into the potential synthetic routes and efficiency for synthesizing 2-Chloro-N,N-diethylpropionamide.
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(diethylcarbamothioyl)benzamide was determined using single-crystal X-ray diffraction data, and its geometry and vibrational frequencies were calculated using Hartree-Fock and density functional methods . This suggests that similar analytical techniques could be employed to determine the molecular structure of 2-Chloro-N,N-diethylpropionamide.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 2-Chloro-N,N-diethylpropionamide. However, the reaction of N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine with various sugars to produce chlorofluoroacetates indicates that chloro and diethylamino groups can participate in reactions with other organic molecules . This could imply that 2-Chloro-N,N-diethylpropionamide may also undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N,N-diethylpropionamide can be inferred from related compounds. For example, the crystal and molecular structure of N-[2-(Chloromercuri)ethyl]diethylamine was determined, and interatomic distances and angles were provided . The vibrational spectra of 2-Chloro-N-(diethylcarbamothioyl)benzamide were also analyzed, which could give insights into the physical properties of 2-Chloro-N,N-diethylpropionamide .
Aplicaciones Científicas De Investigación
Conformational Analysis and Molecular Properties
- Molecular Conformation and Spectroscopy : Research on N,N-diethylpropionamide (a closely related compound) by Raphaela Kannengießer, W. Stahl, and H. Nguyen (2016) focused on the microwave spectra of its conformers. This study utilized Fourier transform microwave spectrometry to analyze hyperfine splittings due to the nitrogen quadrupole coupling effect, providing detailed molecular parameters and insights into the conformational analysis of the compound Kannengießer, Stahl, & Nguyen, 2016.
Chemical Synthesis and Polymerization Initiators
- Anionic Polymerization Initiators : A study on potassium enolates of N,N-dialkylamides, including N,N-diethylpropionamide, highlighted their role as initiators in anionic polymerization. This research, conducted by T. Ishizone et al. (2007), explored the preparation of stable potassium enolates and their application in polymerization processes, demonstrating the nucleophilicity and basicity of these compounds Ishizone et al., 2007.
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : S. K. Shukla and M. Quraishi (2009) investigated 4-substituted anilinomethylpropionates, including compounds structurally similar to 2-Chloro-N,N-diethylpropionamide, as corrosion inhibitors. Their study found that these inhibitors, particularly those with chlorine substituents, were effective in protecting mild steel in acidic environments, highlighting the significance of functional groups in modulating the inhibitory efficiency Shukla & Quraishi, 2009.
Propiedades
IUPAC Name |
2-chloro-N,N-diethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-4-9(5-2)7(10)6(3)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORKHWHULFDZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052195 | |
| Record name | 2-Chloro-N,N-diethylpropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54333-75-4 | |
| Record name | 2-Chloro-N,N-diethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54333-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-chloro-N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054333754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 2-chloro-N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-N,N-diethylpropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-diethylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper [, ] describes a novel method for synthesizing (S)-(+)-2-chloro-N,N-diethylpropionamide from methyl (S)-(-)-2-chloropropionate. The significance lies in the use of a Lewis acid catalyst in conjunction with diethylamine, leading to a high chemical yield and excellent optical purity of the desired product. This method offers a potentially more efficient and environmentally friendly alternative to traditional synthetic routes.
Q2: Are there any other applications of 2-chloro-N,N-diethylpropionamide mentioned in the research?
A2: The provided research articles [, ] primarily focus on the synthesis of 2-chloro-N,N-diethylpropionamide and do not delve into its further applications. Therefore, we cannot provide information on other potential uses based on these papers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)
![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)
![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)


![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)

![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)




